
2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2,5-dichlorophenol” is a valuable intermediate for producing insecticidal and acaricidal active substances . It’s used in the production of “Bromophos”, an obsolete organophosphate insecticide .
Synthesis Analysis
The production of “4-Bromo-2-chlorophenols” involves the bromination of a “2-chlorophenol” in the presence of a compound . The process substantially avoids the undesired formation of the 2,6-isomers and the “4-bromo-2-chlorophenols” are obtained in excellent purity .Chemical Reactions Analysis
“Bromophos” can be destructed by means of detonative combustion . The process involves the use of ammonium nitrate as an oxidizer while the pesticides are used as fuels .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,5-dichlorophenol” include a boiling point of 271.9±35.0°C at 760 mmHg, a melting point of 71-72°C, and a density of 1.890±0.06 g/cm3 .Mécanisme D'action
Target of Action
The primary target of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
As an organophosphate insecticide, this compound likely functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can disrupt nerve signal transmission, causing overstimulation and potentially leading to toxicity .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway , a critical biochemical pathway in the nervous system. The buildup of acetylcholine can lead to continuous stimulation of the nerves, muscles, glands, and central nervous system. This can result in a variety of symptoms, depending on the concentration and duration of exposure .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms, from mild (e.g., headache, dizziness) to severe (e.g., seizures, respiratory failure), depending on the level of exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has a low aqueous solubility and is quite volatile . These characteristics can affect its distribution in the environment and its potential to come into contact with and affect non-target organisms .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKTDHHEWBLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

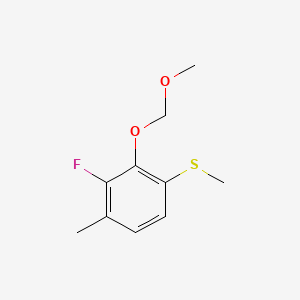

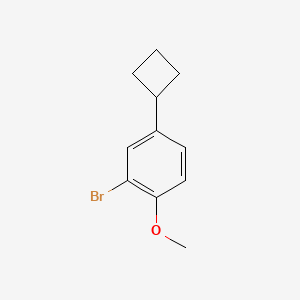
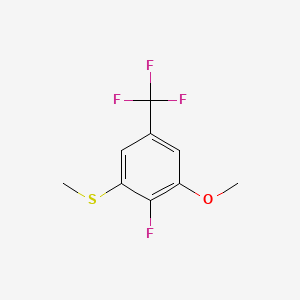


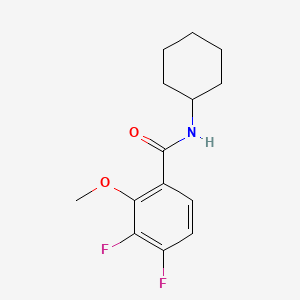
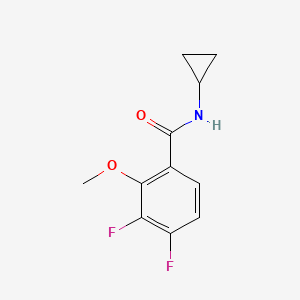
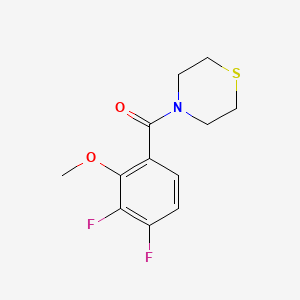

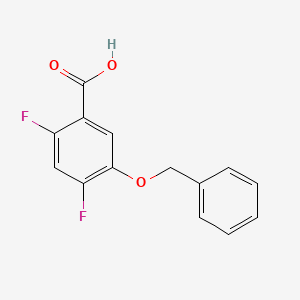
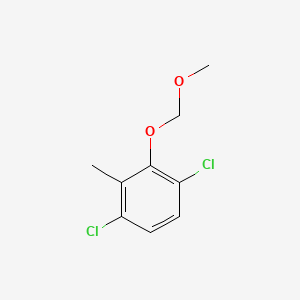
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
